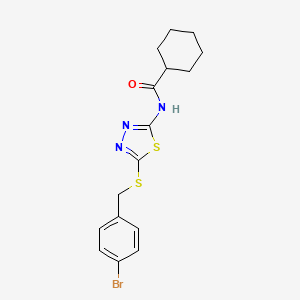

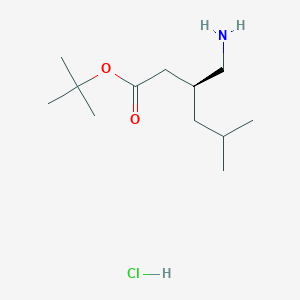

![molecular formula C18H18F3N3O B3001601 4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 501925-03-7](/img/structure/B3001601.png)

4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves multiple steps and the use of various reagents to achieve the desired chemical structure. In one study, the synthesis of 4-(4-iodophenyl)piperazine, a related compound, was achieved with a 70% yield. This compound was further reacted with S-methylthiouronium sulfate to yield a carboxamidino derivative with a 61% yield. The thin-layer chromatography (TLC) properties of this derivative matched those of a radioiodinated material intended for use as a myocardial imaging radiopharmaceutical .

Molecular Structure Analysis

The molecular structure of compounds in this category often includes a piperazine ring, which is a common feature in many pharmaceutical agents. The presence of a triazine heterocycle, as seen in related compounds, is crucial for high potency and selectivity towards certain enzymes, such as soluble epoxide hydrolase. The substitution of the phenyl group is also noted to be significant for reducing clearance and improving oral exposure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are designed to introduce specific functional groups that confer desired biological activities and pharmacokinetic properties. For instance, the introduction of a bromo-trifluoromethoxy phenyl group in the molecule enhances the compound's suitability as a tool compound for in vivo studies, as seen in the optimization work of related soluble epoxide hydrolase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by the specific functional groups present in the molecule. The TLC properties are used to characterize and confirm the identity of synthesized compounds, as demonstrated in the synthesis of the carboxamidino derivative . The presence of a triazine heterocycle and phenyl group substitutions are key factors in determining the compounds' metabolic stability and bioavailability .

Applications De Recherche Scientifique

1. Inhibitors of Soluble Epoxide Hydrolase

4-Phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide derivatives have been identified as potent inhibitors of soluble epoxide hydrolase. These compounds were discovered through high-throughput screening and optimized for P450 selectivity and good oral exposure. They exhibit significant effects on serum biomarkers, evidencing robust in vivo target engagement and suitability for investigation in various disease models (Thalji et al., 2013).

2. Antimicrobial Agents

Some derivatives of this compound have been synthesized and evaluated as potential antimicrobial agents. These compounds demonstrate moderate to good activities against various Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).

3. Antiviral and Antimicrobial Activities

New derivatives of this compound doped with Febuxostat have been synthesized for biological interest. These compounds show promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).

4. Crystal Structures of Analogues

The crystal structures of four trifluoromethylnitrobenzene analogues, which include derivatives of this compound, have been determined. These studies help understand the conformations and packing arrangements of these compounds, which are relevant for their biological activities (Lynch & Mcclenaghan, 2004).

5. Insecticide Development

This compound has been used as a lead compound for the development of novel insecticides. These compounds have shown growth-inhibiting and larvicidal activities against certain insect species, presenting a new mode of action for insect control (Cai et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that piperazine derivatives have been identified as privileged structures in drug discovery and are employed as efficient chemotherapeutic agents .

Mode of Action

Some piperazine derivatives have been reported to possess potent anti-bacterial and anti-inflammatory activities .

Biochemical Pathways

It’s known that some piperazine derivatives play a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .

Result of Action

For instance, one study reported that certain synthesized derivatives displayed potent analgesic efficacy and an ultrashort to long duration of action .

Propriétés

IUPAC Name |

4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O/c19-18(20,21)14-5-4-6-15(13-14)22-17(25)24-11-9-23(10-12-24)16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOVOPYRLUXDHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile](/img/structure/B3001522.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3001523.png)

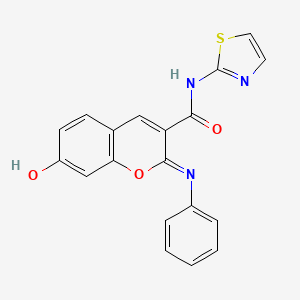

![(E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide](/img/structure/B3001524.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide](/img/structure/B3001526.png)

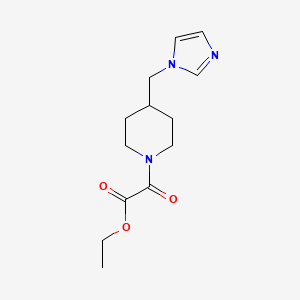

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B3001536.png)

![Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B3001537.png)

![2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B3001538.png)